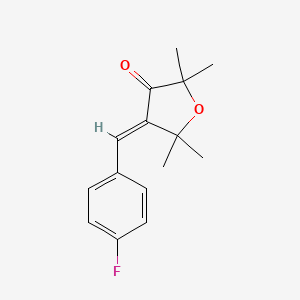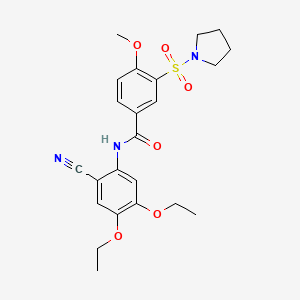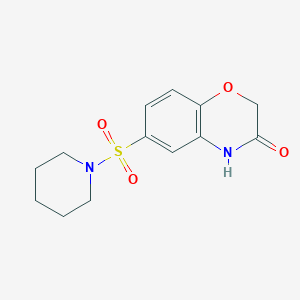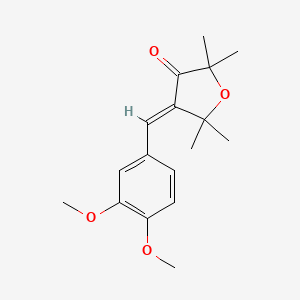
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one
描述
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one, also known as FTY720, is a synthetic compound with potential therapeutic applications. FTY720 has been extensively studied for its immunomodulatory properties and has shown promising results in the treatment of various diseases.
作用机制
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one acts as a sphingosine-1-phosphate receptor modulator and regulates the migration of lymphocytes from lymphoid tissues to peripheral tissues. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one is phosphorylated by sphingosine kinase 2, which leads to the formation of 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one-phosphate. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one-phosphate binds to the sphingosine-1-phosphate receptor on lymphocytes and induces their internalization. This results in the sequestration of lymphocytes in lymphoid tissues and prevents their migration to peripheral tissues. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one also has anti-inflammatory properties and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been shown to have various biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T-cells, and prevents their migration to peripheral tissues. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one also reduces the production of pro-inflammatory cytokines and has anti-inflammatory properties. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been shown to have neuroprotective effects and prevents the loss of neurons in animal models of multiple sclerosis. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has also been shown to have anti-angiogenic properties and inhibits the growth of cancer cells.
实验室实验的优点和局限性
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has several advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one is readily available and can be synthesized in large quantities. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been shown to have low toxicity and is well tolerated in animal models. However, 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has some limitations for lab experiments. It is a complex compound and requires expertise in organic chemistry for its synthesis. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has poor solubility in water and requires the use of organic solvents for its administration.
未来方向
For 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one research include the development of new analogs with improved solubility and efficacy. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one could also be studied in combination with other drugs to enhance its therapeutic effects. The safety and efficacy of 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one in humans need to be further studied in clinical trials. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has potential for the treatment of various diseases and could be a valuable addition to the current therapies available.
科学研究应用
4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been extensively studied for its immunomodulatory properties. It has shown potential in the treatment of various diseases such as multiple sclerosis, psoriasis, and organ transplantation. 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one acts as a sphingosine-1-phosphate receptor modulator and regulates the migration of lymphocytes from lymphoid tissues to peripheral tissues. This property of 4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been studied in various animal models and has shown promising results.
属性
IUPAC Name |
(4E)-4-[(4-fluorophenyl)methylidene]-2,2,5,5-tetramethyloxolan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO2/c1-14(2)12(13(17)15(3,4)18-14)9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOWCLBWRBFLRJ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=CC=C(C=C2)F)C(=O)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\C2=CC=C(C=C2)F)/C(=O)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-fluorobenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4303541.png)
![3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B4303548.png)
![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4303575.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4303586.png)

![4-chloro-3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4303594.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-cyano-4,5-diethoxyphenyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B4303598.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol](/img/structure/B4303607.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)

![2-(dibenzo[b,d]furan-2-ylmethylene)quinuclidin-3-one](/img/structure/B4303631.png)

![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4303642.png)